3-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves a multi-step procedureThe reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF), and catalysts like sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
3-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antibacterial and antifungal activities.
Medicine: The compound’s derivatives are investigated for their antipsychotic and antiviral properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with various molecular targets. The compound can act as a dopamine and serotonin antagonist, which is the basis for its antipsychotic effects. It may also inhibit bacterial enzymes, contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the pyrimidine ring.
3-[4-(2-Cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide: Similar structure with a fluorine atom instead of a hydrogen atom on the pyrimidine ring.
Uniqueness
The uniqueness of 3-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide lies in its specific combination of structural features, which confer distinct biological activities. The presence of the cyclopropyl and methyl groups on the pyrimidine ring, along with the benzothiazole and piperazine moieties, contributes to its unique pharmacological profile .
Properties
Molecular Formula |
C19H21N5O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C19H21N5O2S/c1-13-12-17(21-18(20-13)14-6-7-14)23-8-10-24(11-9-23)19-15-4-2-3-5-16(15)27(25,26)22-19/h2-5,12,14H,6-11H2,1H3 |
InChI Key |
WTMQPTXATRGJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.